![molecular formula C12H10ClNO3 B103511 Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate CAS No. 16600-22-9](/img/structure/B103511.png)
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, also known as 7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, is a chemical compound with a wide range of research applications. It is a white crystalline solid that is soluble in water and ethanol. It is an important intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the production of dyes, pigments, and other materials.
Scientific Research Applications
Chemical Properties
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate has a molecular weight of 251.67 and a linear formula of C12H10ClNO3 . It is a solid substance that should be stored in a dry room at normal temperature .
Synthesis
The synthesis of 7-chloro-4-hydroxyquinoline, a related compound, involves a Conrad–Limpach condensation between m-chloroaniline and diethyl oxalacetate, yielding 7-chloro-4-hydroxyquinoline-2-carboxylic acid ethyl ester. This is followed by basic hydrolysis and decarboxylation .
Antimalarial Applications
Quinoline-based compounds, such as chloroquine and hydroxychloroquine, have been extensively used in the treatment of malaria . While Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate is not directly mentioned, it’s plausible that it could have similar applications due to its structural similarity to these compounds.
Antitumor Applications
7-Chloro-4-hydroxyquinoline, a compound closely related to Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, has been identified as an antitumor drug . It’s possible that Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate could have similar applications in cancer research.
Antibiotic Applications
Quinoline-based medicines, including chloroquine and hydroxychloroquine, have demonstrated antibiotic effects . Given the structural similarity, Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate may also have potential as an antibiotic.
Anti-inflammatory Applications
Quinoline-based drugs have also shown anti-inflammatory effects . Therefore, Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate could potentially be used in the treatment of inflammatory diseases.
properties
IUPAC Name |
ethyl 7-chloro-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMCHSWUDMFGSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80323108 | |
Record name | Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate | |
CAS RN |
16600-22-9 | |
Record name | 16600-22-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403048 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80323108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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